molecular formula C25H25NO2 B12673550 3-(4-(Diethylamino)phenyl)-3-(p-tolyl)phthalide CAS No. 84083-17-0

3-(4-(Diethylamino)phenyl)-3-(p-tolyl)phthalide

Cat. No.: B12673550
CAS No.: 84083-17-0
M. Wt: 371.5 g/mol
InChI Key: ITVGBYWULHOXRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-(Diethylamino)phenyl)-3-(p-tolyl)phthalide is an organic compound that belongs to the class of phthalides. Phthalides are known for their diverse range of biological activities and applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a diethylamino group attached to a phenyl ring, which is further connected to a phthalide core structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Diethylamino)phenyl)-3-(p-tolyl)phthalide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(diethylamino)benzaldehyde and p-tolylacetic acid.

    Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form the intermediate compound.

    Cyclization: The intermediate compound is then subjected to cyclization under controlled conditions, such as heating in the presence of a dehydrating agent, to form the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:

    Refluxing: The reaction mixture is heated under reflux to facilitate the condensation and cyclization reactions.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-(Diethylamino)phenyl)-3-(p-tolyl)phthalide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The diethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used for reduction reactions.

    Substitution Reagents: Nucleophiles such as halides, amines, and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation Products: Quinones and other oxidized derivatives.

    Reduction Products: Alcohols, amines, and other reduced forms.

    Substitution Products: Compounds with substituted functional groups.

Scientific Research Applications

3-(4-(Diethylamino)phenyl)-3-(p-tolyl)phthalide has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(4-(Diethylamino)phenyl)-3-(p-tolyl)phthalide involves its interaction with specific molecular targets and pathways. The diethylamino group and the phthalide core structure play a crucial role in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

    3-(4-(Dimethylamino)phenyl)-3-(p-tolyl)phthalide: Similar structure with a dimethylamino group instead of a diethylamino group.

    3-(4-(Diethylamino)phenyl)-3-(m-tolyl)phthalide: Similar structure with a meta-tolyl group instead of a para-tolyl group.

    3-(4-(Diethylamino)phenyl)-3-(p-chlorophenyl)phthalide: Similar structure with a p-chlorophenyl group instead of a p-tolyl group.

Uniqueness

3-(4-(Diethylamino)phenyl)-3-(p-tolyl)phthalide is unique due to the presence of the diethylamino group and the specific arrangement of the phenyl and p-tolyl groups. This unique structure contributes to its distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

84083-17-0

Molecular Formula

C25H25NO2

Molecular Weight

371.5 g/mol

IUPAC Name

3-[4-(diethylamino)phenyl]-3-(4-methylphenyl)-2-benzofuran-1-one

InChI

InChI=1S/C25H25NO2/c1-4-26(5-2)21-16-14-20(15-17-21)25(19-12-10-18(3)11-13-19)23-9-7-6-8-22(23)24(27)28-25/h6-17H,4-5H2,1-3H3

InChI Key

ITVGBYWULHOXRJ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C2(C3=CC=CC=C3C(=O)O2)C4=CC=C(C=C4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.